methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]glycinate
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Overview
Description
Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]glycinate is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a quinoxaline core with a hydroxy group at the 3-position and a glycinate moiety attached via a carbonyl linkage.
Mechanism of Action
Target of Action
Quinoxalines, a class of n-heterocyclic compounds, are known to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They are important biological agents, and a significant amount of research activity has been directed towards this class .
Mode of Action
It’s known that the radical alkylarylation reaction proceeds through a sequence of alkylation and intramolecular cyclization . The substituent on the C-C double bond plays a key role for the progress of the reaction to give the expected products with good chemical yields .
Biochemical Pathways
The compound is likely involved in several biochemical reactions due to its quinoxaline core . Quinoxalines have been found to interact with various enzymes and proteins, influencing multiple biochemical pathways .
Result of Action
Given its quinoxaline core, it’s likely that the compound has significant biological activity, potentially including antifungal, antibacterial, antiviral, and antimicrobial effects .
Preparation Methods
The synthesis of methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]glycinate can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxyquinoxaline with methyl chloroformate and glycine in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. After completion, the product is purified using column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]glycinate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]glycinate has several scientific research applications:
Comparison with Similar Compounds
Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]glycinate can be compared with other quinoxaline derivatives such as:
2-Methylquinoxaline: Lacks the hydroxy and glycinate groups, resulting in different biological activities and applications.
3-Hydroxyquinoxaline: Similar structure but without the glycinate moiety, leading to variations in solubility and reactivity.
Quinoxaline-2-carboxylic acid:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .
Properties
IUPAC Name |
methyl 2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-19-11(17)6-13-12(18)15-7-10(16)14-8-4-2-3-5-9(8)15/h2-5H,6-7H2,1H3,(H,13,18)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBMPISPCSWPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)N1CC(=O)NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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